molecular formula C20H17ClN4OS B2568682 4-(4-chlorophenyl)-6-methyl-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione CAS No. 892302-14-6

4-(4-chlorophenyl)-6-methyl-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

Cat. No. B2568682
CAS RN: 892302-14-6
M. Wt: 396.89
InChI Key: LSGPMOWRTRMURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-6-methyl-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione is a useful research compound. Its molecular formula is C20H17ClN4OS and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality 4-(4-chlorophenyl)-6-methyl-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-chlorophenyl)-6-methyl-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

This compound has garnered interest due to its potential antiviral properties. Researchers have explored its effects against various viruses, including influenza, herpes simplex, and human immunodeficiency virus (HIV). Investigations into its mechanism of action and efficacy are ongoing .

Antimicrobial Properties

The compound exhibits antimicrobial activity against bacteria and fungi. Studies have evaluated its effectiveness in inhibiting the growth of pathogenic microorganisms. Researchers are keen on understanding its mode of action and potential applications in treating infectious diseases .

properties

IUPAC Name

4-(4-chlorophenyl)-6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c1-11-3-5-14(6-4-11)18-24-19(26-25-18)16-12(2)22-20(27)23-17(16)13-7-9-15(21)10-8-13/h3-10,17H,1-2H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGPMOWRTRMURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-6-methyl-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thione

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